molecular formula C22H24BrClN3O4P B7908758 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt

5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt

Cat. No.: B7908758
M. Wt: 540.8 g/mol
InChI Key: AWMJOJCOGOIKHP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt is a chemical compound widely used in molecular biology and biochemistry. It is often employed as a substrate for alkaline phosphatase in various detection assays, including colorimetric detection methods. The compound is known for its ability to produce a blue color upon enzymatic reaction, making it useful in applications such as Western blotting, in situ hybridization, and immunohistochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt typically involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with p-toluidine. The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is usually synthesized in a powder form and requires careful handling and storage at low temperatures to maintain its stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and reliability of the final product. The compound is often produced in bulk and packaged in various quantities to meet the demands of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt primarily undergoes hydrolysis when used as a substrate for alkaline phosphatase. The hydrolysis reaction removes the phosphate group, resulting in the formation of an indoxyl intermediate, which subsequently undergoes oxidation to form a blue indigo dye .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of alkaline phosphatase and a suitable buffer system, such as Tris-HCl, at an optimal pH of around 9.5. The reaction is often carried out at room temperature, and the presence of magnesium ions can enhance the enzymatic activity .

Major Products Formed

The major product formed from the hydrolysis and subsequent oxidation of this compound is a blue indigo dye. This product is insoluble in water, making it easily detectable in various assays .

Scientific Research Applications

5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study the activity of alkaline phosphatase.

    Biology: Employed in molecular biology techniques such as Western blotting, in situ hybridization, and immunohistochemistry for the detection of specific proteins or nucleic acids.

    Medicine: Utilized in diagnostic assays to detect the presence of alkaline phosphatase in biological samples, which can be indicative of certain diseases or conditions.

    Industry: Applied in the development of diagnostic kits and reagents for research and clinical laboratories

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt involves its hydrolysis by alkaline phosphatase to produce an indoxyl intermediate. This intermediate undergoes oxidation, often in the presence of an oxidizing agent such as Nitro Blue Tetrazolium, to form a blue indigo dye. The dye is insoluble in water, allowing for easy visualization and detection in various assays .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-3-indolyl phosphate disodium salt: Similar in structure but differs in its solubility properties, being soluble in water.

    Nitro Blue Tetrazolium: Often used in conjunction with 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt to enhance detection sensitivity.

    X-phosphate p-toluidine salt: Another substrate for alkaline phosphatase with similar applications

Uniqueness

This compound is unique due to its high sensitivity and specificity as a substrate for alkaline phosphatase. Its ability to produce a distinct blue color upon enzymatic reaction makes it particularly valuable in various detection assays, providing clear and easily interpretable results .

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) phosphate;(4-methylphenyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.2C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2*2-5H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMJOJCOGOIKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[NH3+].CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrClN3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt
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